molecular formula C26H32N2O5 B046385 Benazepril ethyl ester CAS No. 103129-58-4

Benazepril ethyl ester

Cat. No.: B046385
CAS No.: 103129-58-4
M. Wt: 452.5 g/mol
InChI Key: NKPNCAYTOLXSEG-VXKWHMMOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benazepril ethyl ester is a chemical compound that serves as a precursor to benazepril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and heart failure. This compound is converted into its active form, benazeprilat, in the body, which then inhibits the ACE enzyme, leading to vasodilation and reduced blood pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benazepril ethyl ester can be achieved through various methods. One notable method involves the use of an asymmetric aza-Michael addition reaction. In this process, L-homophenylalanine ethyl ester reacts with 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester to form a key intermediate, which is then converted into this compound .

Another method involves the Ugi three-component reaction, which combines an amine, a carbonyl compound, and an isocyanide to form α-amino amides. These amides are then hydrolyzed and esterified to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of convertible isocyanides and trifluoroacetic acid-mediated hydrolysis. This method is favored for its efficiency and shorter reaction times .

Chemical Reactions Analysis

Types of Reactions: Benazepril ethyl ester undergoes several types of chemical reactions, including:

    Oxidation: Conversion to benazeprilat through enzymatic hydrolysis.

    Reduction: Hydrogenation reactions to reduce nitro groups.

    Substitution: Formation of various derivatives through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Enzymatic hydrolysis using esterases.

    Reduction: Palladium on carbon (Pd/C) catalyzed hydrogenation.

    Substitution: Use of nucleophiles such as amines or alcohols under mild conditions.

Major Products:

Scientific Research Applications

Benazepril ethyl ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Enalapril: Another ACE inhibitor with a similar mechanism of action.

    Lisinopril: A non-ester ACE inhibitor that is directly active.

    Quinapril: An ACE inhibitor with a similar pharmacophore.

Uniqueness: Benazepril ethyl ester is unique due to its specific chiral structure, which provides better stability and fewer side effects compared to other ACE inhibitors. Its efficient conversion to benazeprilat also makes it a potent antihypertensive agent .

Properties

IUPAC Name

ethyl (2S)-2-[[(3S)-1-(2-ethoxy-2-oxoethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O5/c1-3-32-24(29)18-28-23-13-9-8-12-20(23)15-17-21(25(28)30)27-22(26(31)33-4-2)16-14-19-10-6-5-7-11-19/h5-13,21-22,27H,3-4,14-18H2,1-2H3/t21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPNCAYTOLXSEG-VXKWHMMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2CCC(C1=O)NC(CCC3=CC=CC=C3)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C2=CC=CC=C2CC[C@@H](C1=O)N[C@@H](CCC3=CC=CC=C3)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80145665
Record name Benazepril ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103129-58-4
Record name Benazepril ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103129584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benazepril ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENAZEPRIL ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K53IWT5YZ1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benazepril ethyl ester
Reactant of Route 2
Reactant of Route 2
Benazepril ethyl ester
Reactant of Route 3
Reactant of Route 3
Benazepril ethyl ester
Reactant of Route 4
Benazepril ethyl ester
Reactant of Route 5
Reactant of Route 5
Benazepril ethyl ester
Reactant of Route 6
Reactant of Route 6
Benazepril ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.